An In-depth Technical Guide to 5-(4-Fluoro-2-methylphenyl)furan-2-carbaldehyde: Properties, Synthesis, and Potential Applications
An In-depth Technical Guide to 5-(4-Fluoro-2-methylphenyl)furan-2-carbaldehyde: Properties, Synthesis, and Potential Applications
This technical guide provides a comprehensive overview of the physicochemical properties, a proposed synthetic route, and potential applications of the novel compound, 5-(4-Fluoro-2-methylphenyl)furan-2-carbaldehyde. While direct experimental data for this specific molecule is not extensively available in current literature, this document leverages data from closely related structural analogs and established chemical principles to offer a predictive yet scientifically grounded perspective for researchers, scientists, and drug development professionals.
Introduction: The Promise of Substituted Furans in Medicinal Chemistry
The furan scaffold is a cornerstone in medicinal chemistry, recognized as a versatile pharmacophore present in a multitude of bioactive compounds.[1][2] Derivatives of furan have demonstrated a wide spectrum of therapeutic activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2] The strategic substitution on the furan ring, particularly at the 5-position with an aryl group, allows for the fine-tuning of a molecule's steric and electronic properties. This can significantly enhance drug-receptor interactions, improve metabolic stability, and optimize overall bioavailability.[2]
The subject of this guide, 5-(4-Fluoro-2-methylphenyl)furan-2-carbaldehyde, incorporates a 4-fluoro-2-methylphenyl moiety. The fluorine atom can modulate the compound's lipophilicity and metabolic stability, while the methyl group introduces steric bulk that can influence binding selectivity. The aldehyde functional group at the 2-position of the furan ring is a versatile synthetic handle, enabling a wide array of chemical transformations for the construction of more complex molecular architectures.[1]
Physicochemical Properties: A Predictive Analysis
The physicochemical properties of 5-(4-Fluoro-2-methylphenyl)furan-2-carbaldehyde have been predicted based on the known properties of structurally similar compounds, such as 5-(4-fluorophenyl)furan-2-carbaldehyde and 5-(2-fluorophenyl)furan-2-carbaldehyde.[3][4][5] These predicted values provide a valuable baseline for experimental design and computational modeling.
| Property | Predicted Value |
| Molecular Formula | C₁₂H₉FO₂ |
| Molecular Weight | 204.20 g/mol |
| Appearance | Likely a solid, ranging from white to yellow or orange crystals[6] |
| Melting Point | Estimated in the range of 80-130 °C |
| Boiling Point | Predicted to be >300 °C at 760 mmHg[3] |
| Solubility | Expected to have low solubility in water and good solubility in common organic solvents like methanol, ethyl acetate, and acetonitrile[7] |
| LogP (Octanol/Water Partition Coefficient) | Estimated to be in the range of 3.0-3.5 |
Proposed Synthesis: A Suzuki-Miyaura Coupling Approach
The synthesis of 5-aryl-2-furaldehydes is efficiently achieved through palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura coupling being a particularly robust and widely used method.[8][9][10][11] This approach offers high yields and tolerates a broad range of functional groups. The proposed synthesis of 5-(4-Fluoro-2-methylphenyl)furan-2-carbaldehyde involves the coupling of a suitable furan precursor with a substituted phenylboronic acid.
Experimental Protocol:
Step 1: Preparation of the Boronic Acid (if not commercially available) While (4-Fluoro-2-methylphenyl)boronic acid is commercially available, this step is included for completeness. The synthesis would typically involve the reaction of 1-bromo-4-fluoro-2-methylbenzene with a strong base (e.g., n-butyllithium) followed by quenching with a trialkyl borate and subsequent acidic workup.
Step 2: Suzuki-Miyaura Cross-Coupling Reaction This step involves the coupling of 5-bromo-2-furaldehyde with (4-Fluoro-2-methylphenyl)boronic acid.
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Materials:
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Procedure:
-
To a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add 5-bromo-2-furaldehyde, (4-fluoro-2-methylphenyl)boronic acid (typically 1.1-1.5 equivalents), the palladium catalyst (typically 1-5 mol%), and the base (typically 2-3 equivalents).
-
Add the degassed solvent system to the reaction vessel.
-
Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir until the reaction is complete, as monitored by TLC or LC-MS.
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Upon completion, cool the reaction mixture to room temperature.
-
Perform an aqueous workup by adding water and extracting the product with a suitable organic solvent (e.g., ethyl acetate).
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to afford the desired 5-(4-Fluoro-2-methylphenyl)furan-2-carbaldehyde.
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Caption: Potential therapeutic applications of the target compound and its derivatives.
Conclusion
5-(4-Fluoro-2-methylphenyl)furan-2-carbaldehyde represents a novel and promising scaffold for the development of new therapeutic agents. This technical guide has provided a predictive yet comprehensive overview of its physicochemical properties, a robust synthetic strategy, and its potential applications in medicinal chemistry. The insights presented herein are intended to serve as a valuable resource for researchers and to stimulate further investigation into this and related furan derivatives.
References
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Puterová, Z., Sterk, H., & Krutošíková, A. (2004). Reaction of Substituted Furan-2-carboxaldehydes and Furo[b]pyrrole Type Aldehydes with Hippuric Acid. Molecules, 9(1), 11-21. Available at: [Link]
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Puterová, Z., Sterk, H., & Krutošíková, A. (2004). Reaction of Substituted Furan-2-carboxaldehydes and Furo[b]pyrrole Type Aldehydes with Hippuric Acid. ResearchGate. Available at: [Link]
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Kovács, L., et al. (2012). Synthesis of 5-membered Heteroaryl-substituted Benzyloxy-benzaldehydes by the Suzuki-Miyaura Coupling Reaction. ResearchGate. Available at: [Link]
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PubChem. (n.d.). 5-(4-Chloro-2-fluorophenyl)furan-2-carbaldehyde. PubChem. Retrieved from [Link]
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Neumaier, F., et al. (2023). Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. Molecules, 28(11), 4349. Available at: [Link]
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